REACTION_CXSMILES
|
[C:1]([NH2:7])(=[O:6])[CH2:2][C:3]([CH3:5])=[O:4].C(N(CC)CC)C.[S:15](F)(F)(=[O:17])=[O:16].[OH-].[K+:21]>C(#N)C>[CH3:5][C:3]1[O:4][S:15](=[O:17])(=[O:16])[N:7]=[C:1]([O-:6])[CH:2]=1.[K+:21] |f:3.4,6.7|
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Name
|
|
Quantity
|
10.1 g
|
Type
|
reactant
|
Smiles
|
C(CC(=O)C)(=O)N
|
Name
|
|
Quantity
|
50.5 g
|
Type
|
reactant
|
Smiles
|
C(C)N(CC)CC
|
Name
|
|
Quantity
|
100 mL
|
Type
|
solvent
|
Smiles
|
C(C)#N
|
Name
|
|
Quantity
|
15.3 g
|
Type
|
reactant
|
Smiles
|
S(=O)(=O)(F)F
|
Name
|
|
Quantity
|
230 mL
|
Type
|
reactant
|
Smiles
|
[OH-].[K+]
|
Control Type
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AMBIENT
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Type
|
CUSTOM
|
Details
|
with stirring
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
fitted with a stirrer and a solid carbon dioxide condenser, as in Example 1
|
Type
|
CUSTOM
|
Details
|
were passed in over a period of 20 minutes
|
Duration
|
20 min
|
Type
|
STIRRING
|
Details
|
After stirring for 2 hours
|
Duration
|
2 h
|
Type
|
FILTRATION
|
Details
|
the product was filtered off with suction
|
Name
|
|
Type
|
product
|
Smiles
|
CC1=CC(=NS(=O)(=O)O1)[O-].[K+]
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 9.7 g | |
YIELD: PERCENTYIELD | 48% | |
YIELD: CALCULATEDPERCENTYIELD | 48.2% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |